(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of isoquinolines and related compounds has been a subject of scientific research due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of isoquinolines by cycloaddition of arynes to 1,2,4-triazines demonstrates a method to generate isoquinoline structures, which could be related to the synthesis of complex compounds like the one (Gonsalves, Melo, & Gilchrist, 1992). Additionally, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the creation of functionalized isoquinoline derivatives, proposing a bromonium ylide as a key intermediate, which could be relevant to the chemical manipulation of similar structures (He et al., 2016).
Potential Biological Applications
The synthesis of compounds related to isoquinoline and benzothiazole derivatives often targets their potential biological and pharmacological applications. The creation of various substituted benzothiazoles and their examination for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities showcases the interest in these compounds for drug discovery and biological studies (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Methodologies and Chemical Interactions
Research on the chemistry of 5-oxodihydroisoxazoles and the photolysis and pyrolysis of related carboxylates informs about the reactions pathways that could be relevant to understanding how complex molecules like "(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" might behave under various conditions (Singh & Prager, 1992).
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S2/c1-28-22-12-9-19(25(31)34-2)15-23(22)35-26(28)27-24(30)18-7-10-21(11-8-18)36(32,33)29-14-13-17-5-3-4-6-20(17)16-29/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAXTGNXMZWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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